Moniliformin
Overview
Description
Moniliformin (MON) is a mycotoxin with low molecular weight primarily produced by Fusarium fungi and occurring predominantly in cereal grains . It is mainly cardiotoxic and causes ventricular hypertrophy .
Synthesis Analysis
Moniliformin is formed in many cereals by a number of Fusarium species that include Fusarium moniliforme, Fusarium avenaceum, Fusarium subglutinans, Fusarium proliferatum, Fusarium fujikuroi and others . An analytical method based on solid-phase extraction–hydrophilic interaction chromatography–tandem mass spectrometry (SPE–HILIC–MS/MS) has been developed to quantify moniliformin in vegetable oil . Another method involves extraction of the toxin with acetonitrile/water followed by one step-cleanup, TLC and fluorescence derivatization of moniliformin with ortho-phenylenediamine .Molecular Structure Analysis
Moniliformin is a small (98.0081 g/mol), highly polar, acidic molecule . Because of the low pKa (0.5–1.7) of the free acid, it does not occur as acid in nature but as water-soluble sodium or potassium salt .Chemical Reactions Analysis
Due to its ionic nature, MON is weakly retained in reversed-phase chromatography and the separation may be tricky . Nevertheless, this technique is normally used either with the formation of ion pairs or employing specific RP columns for polar compounds, or combining anion exchange and hydrophobic interactions .Physical And Chemical Properties Analysis
Moniliformin is soluble in water and polar solvents, such as methanol . It has an average mass of 136.147 Da and a mono-isotopic mass of 135.956284 Da .Scientific Research Applications
Human and Animal Health Risks
A comprehensive assessment by the EFSA highlighted that Moniliformin poses haematotoxicity and cardiotoxicity risks in experimental and farm animals. Although it induces chromosome aberrations in vitro, no conclusive data on its genotoxicity or carcinogenicity in vivo are available. Due to limited toxicity data, no acute or chronic health-based guidance values could be established for humans. However, the margin of exposure (MOE) suggests a low risk for human health, albeit with high uncertainty. For animals such as poultry, pigs, and mink, the risk from Moniliformin exposure in feed at current levels appears low or negligible (Knutsen et al., 2018).
Stability and Detection Methods
Studies on the thermal stability of Moniliformin indicate that its reduction is positively correlated with increasing temperature and pH levels, suggesting potential for mitigation strategies during food processing. Detection and analysis methodologies for Moniliformin in cereals have also evolved, with high-resolution mass spectrometry and capillary zone electrophoresis being among the techniques employed to ensure food safety (Pineda-Valdes & Bullerman, 2000).
Toxicity Studies
Subacute and acute toxicity studies in rats and Sprague-Dawley male rats respectively, have been instrumental in understanding Moniliformin's toxicokinetics and its effects on the immune system and heart, thereby contributing to risk assessments and safety guidelines (Jonsson et al., 2015; Jonsson et al., 2013).
Mycotoxin Reduction in Food Processing
Research into the fate of Moniliformin during maize dry-milling processes and alkaline cooking has provided insights into effective decontamination methods, highlighting the potential for significant Moniliformin reduction, thereby lowering health risks associated with its consumption (Scarpino et al., 2020; Pineda-Valdes et al., 2002).
Molecular Studies and Mycotoxin Detection
Advancements in molecular imprinting technologies for Moniliformin detection highlight the ongoing efforts to develop more precise and efficient methods for monitoring this mycotoxin in food and feed products, underscoring the importance of accurate detection in public health protection (Appell et al., 2007).
Safety And Hazards
The limited information available on toxicity and on toxicokinetics in experimental and farm animals indicated haematotoxicity and cardiotoxicity as major adverse health effects of MON . MON causes chromosome aberrations in vitro but no in vivo genotoxicity data and no carcinogenicity data were identified .
Future Directions
properties
IUPAC Name |
3-hydroxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPQKNJSZNXOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |
Record name | Moniliformin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10185731 | |
Record name | Moniliformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moniliformin | |
CAS RN |
31876-38-7, 71376-34-6 | |
Record name | Moniliformin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moniliformin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moniliformin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Moniliformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moniliformin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONILIFORMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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